molecular formula C9H7ClN2S B3034777 5-Chloro-3-p-tolyl-[1,2,4]thiadiazole CAS No. 221038-01-3

5-Chloro-3-p-tolyl-[1,2,4]thiadiazole

Cat. No.: B3034777
CAS No.: 221038-01-3
M. Wt: 210.68 g/mol
InChI Key: HSGWDQKQCPUKAE-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Compounds and Their Significance in Chemical Sciences

Heterocyclic compounds are a vast and essential class of organic molecules characterized by a ring structure containing at least one atom of an element other than carbon. britannica.com These non-carbon atoms, known as heteroatoms (most commonly nitrogen, oxygen, or sulfur), impart unique physical and chemical properties that distinguish them from their carbocyclic counterparts. britannica.com This structural diversity makes heterocyclic compounds fundamental to the chemical sciences. They form the core structures of numerous biomolecules essential to life, including nucleic acids (DNA and RNA), vitamins, and hemoglobin. wikipedia.orgderpharmachemica.com Consequently, they are of paramount importance in medicinal chemistry, with a significant percentage of all known drugs featuring a heterocyclic ring. wikipedia.orgderpharmachemica.com Their applications also extend to agrochemicals, dyes, and materials science, making them a cornerstone of modern chemical research and industry.

Classification and Structural Characteristics of Thiadiazole Isomers

Thiadiazole is an aromatic five-membered heterocyclic compound containing one sulfur and two nitrogen atoms within its ring. nih.gov Depending on the relative positions of these heteroatoms, thiadiazole can exist in four constitutional isomeric forms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). rsc.orgisres.orgwikipedia.org Each isomer possesses a unique electronic distribution and chemical reactivity profile, which in turn influences its applications and biological activity. isres.org The 1,3,4- and 1,2,4-isomers are the most extensively studied. isres.org

Isomer NameRing StructureKey Characteristics
1,2,3-Thiadiazole1,2,3-Thiadiazole structureContains adjacent nitrogen atoms (N-N bond).
1,2,4-Thiadiazole1,2,4-Thiadiazole structureNitrogen atoms are separated by a carbon atom (N-C-N). wikipedia.org
1,2,5-Thiadiazole1,2,5-Thiadiazole structureNitrogen atoms are separated by a sulfur atom (N-S-N). wikipedia.org
1,3,4-Thiadiazole1,3,4-Thiadiazole structureSulfur atom is positioned between the two nitrogen atoms (N-S-N). wikipedia.org

Importance of the 1,2,4-Thiadiazole Scaffold in Contemporary Chemical Research

Research has demonstrated that derivatives of 1,2,4-thiadiazole exhibit a wide array of biological activities. rsc.org Although the antibiotic Cefozopran is a notable commercially available drug featuring this scaffold, extensive research has uncovered numerous other synthetic 1,2,4-thiadiazole derivatives with potential applications as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net Its utility is not confined to medicine; these compounds also function as ligands in coordination chemistry and as valuable intermediates in the synthesis of fine chemicals. researchgate.net

Research Scope Focusing on Substituted Thiadiazoles, Including 5-Chloro-3-p-tolyl-openaccessjournals.comwikipedia.orgnih.govthiadiazole

Modern chemical research rarely focuses on the parent heterocyclic rings but rather on their substituted derivatives, where various functional groups are attached to the core scaffold to modulate their properties. The synthesis of substituted 1,2,4-thiadiazoles is an active area of investigation, with studies exploring their potential as anticonvulsant agents, among other applications. nih.gov

5-Chloro-3-p-tolyl- wikipedia.orgnih.govthiadiazole is a specific example of such a derivative. Its structure features two key substituents on the 1,2,4-thiadiazole ring:

A chloro group at the 5-position. Halogen atoms, particularly chlorine, are common in pharmacologically active compounds. The chlorine atom in this position is significant as the C5 position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution, making it a key handle for further chemical modification. isres.org

A p-tolyl group (a toluene (B28343) ring attached at the para position) at the 3-position. This bulky, aromatic substituent influences the molecule's steric profile and electronic properties, which can affect its interaction with biological targets.

The combination of the stable 1,2,4-thiadiazole core with these specific substituents makes 5-Chloro-3-p-tolyl- wikipedia.orgnih.govthiadiazole a compound of interest within the broader study of substituted heterocycles. While detailed studies on this exact molecule are not widely available in public literature, its structure is representative of a class of compounds actively being explored for various applications in materials and medicinal chemistry.

Below is a comparative look at related 5-chloro-1,2,4-thiadiazole (B1348767) structures to provide context for the subject compound.

Compound NameSubstituent at C3Molecular FormulaMolecular Weight (g/mol)
5-Chloro-3-methyl-1,2,4-thiadiazoleMethylC₃H₃ClN₂S134.59
5-Chloro-3-cyclopropyl-1,2,4-thiadiazoleCyclopropylC₅H₅ClN₂S160.62
5-Chloro-3-p-tolyl- wikipedia.orgnih.govthiadiazolep-TolylC₉H₇ClN₂S210.68

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-(4-methylphenyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGWDQKQCPUKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 3 P Tolyl 1 2 3 Thiadiazole and Analogous 1 2 3 Thiadiazole Derivatives

Classical Synthetic Pathways to the 1,2,4-Thiadiazole (B1232254) Ring System

Historically, the synthesis of the 1,2,4-thiadiazole ring has been accomplished through various multi-step reactions. One of the most common and extensively explored classical routes involves the cyclization of thioamide-containing precursors. For instance, the oxidative dimerization of thioamides represents a fundamental approach to forming symmetrically substituted 3,5-disubstituted-1,2,4-thiadiazoles. rsc.org

Another well-established method involves the reaction of amidines or their derivatives with sulfur-containing reagents. A facile, transition-metal-free synthesis of 3,5-disubstituted thiadiazoles can be achieved through the base-mediated reaction of amidines with reagents like dithioesters or aryl isothiocyanates. organic-chemistry.org This process proceeds through the formation of a thioacylamidine intermediate, which then undergoes an in-situ intramolecular dehydrogenative N-S bond formation to yield the final heterocyclic product. organic-chemistry.org These classical methods, while effective, often require harsh reaction conditions, stoichiometric oxidants, and extended reaction times, which has prompted the development of more modern and sustainable alternatives.

Green Chemistry Approaches inmdpi.comnih.govrsc.orgThiadiazole Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles have been increasingly applied to the synthesis of 1,2,4-thiadiazoles. mdpi.comresearchgate.net These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous substances, often resulting in higher efficiency and simpler procedures. mdpi.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. nih.govbenthamdirect.com In the context of 1,2,4-thiadiazole synthesis, microwave assistance dramatically reduces reaction times compared to conventional heating methods. nih.govjmrionline.com For example, the one-pot reaction of mercapto-s-triazole with aromatic acids can be accomplished in just 2-3 minutes under microwave irradiation in solvent-free conditions, offering a significant improvement over traditional protocols. jmrionline.com This high-speed, efficient heating minimizes the formation of side products and simplifies purification. benthamdirect.com The application of microwave energy has been successfully used to prepare various thiadiazole and triazole-fused thiadiazole systems, demonstrating its broad utility in heterocyclic chemistry. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
Heterocycle TargetConventional Method TimeMicrowave Method TimeYield ImprovementReference
Piperazine-azole-fluoroquinolone derivatives27 hours30 minutesSignificant nih.gov
Aryl-triazolo-1,3,4-thiadiazolesSeveral hours2-3 minutesImproved jmrionline.com

Ultrasonic irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. mdpi.comresearchgate.net The use of ultrasound in the synthesis of thiadiazoles leads to shorter reaction times, higher yields, and greater product purity compared to conventional stirring methods. niscpr.res.intandfonline.comresearchgate.net Reactions can often be carried out at room temperature, reducing energy consumption. niscpr.res.in For example, the conversion of thiobenzamide (B147508) with an oxidant like chloranil (B122849) to form 3,5-disubstituted 1,2,4-thiadiazoles can be achieved efficiently in an aqueous medium at ambient temperature under ultrasound. mdpi.com Similarly, thiosemicarbazides can be cyclized in the presence of concentrated sulfuric acid in just 20-25 minutes using ultrasound, a significant improvement over the 2.5 hours required by the conventional method. niscpr.res.in

The replacement of toxic and stoichiometric reagents with environmentally benign catalysts is a cornerstone of green chemistry. Molecular iodine (I₂) has been extensively used as an inexpensive, non-toxic, and efficient catalyst for 1,2,4-thiadiazole synthesis. mdpi.com It promotes oxidative N-S bond formation under mild conditions, often using green solvents like water or ethanol (B145695). mdpi.comrsc.org For example, iodine can catalyze the oxidative dimerization of thioamides using oxygen from the air as the ultimate oxidant. rsc.org Other sustainable reagents include potassium thiocyanate (B1210189) (KSCN), which serves as an odorless and stable sulfur source for the synthesis of 1,3,4-thiadiazoles from N-tosylhydrazones. organic-chemistry.org Metal-free approaches utilizing hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), also enable efficient oxidative cyclization of imidoyl thioureas to form 3-substituted-5-arylamino-1,2,4-thiadiazoles with very short reaction times. rsc.orgorganic-chemistry.org

Eliminating volatile organic solvents is a key goal of green synthesis. Many modern protocols for 1,2,4-thiadiazole synthesis have been developed to run under solvent-free (neat) conditions or in water. mdpi.com Solvent-free reactions, sometimes assisted by grinding or microwave irradiation, reduce chemical waste and simplify product isolation. mdpi.comresearchgate.netnih.gov For instance, 3,5-disubstituted-1,2,4-thiadiazoles can be synthesized in excellent yields (90-99%) by grinding thioamides with N-Bromosuccinimide (NBS) in the presence of basic alumina (B75360) for just 5-15 minutes at room temperature. mdpi.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com An effective and straightforward procedure for synthesizing 3-substituted-5-amino-1,2,4-thiadiazoles involves the use of molecular iodine as a catalyst in water, where it mediates oxidative C–N and N–S bond formations. rsc.orgorganic-chemistry.org

Oxidative Cyclization Protocols formdpi.comnih.govrsc.orgThiadiazole Formation

Oxidative cyclization is a common and powerful strategy for constructing the 1,2,4-thiadiazole ring, primarily through the formation of a crucial N–S bond. rsc.orgorganic-chemistry.org This approach can be applied to a variety of precursors, such as thioamides, imidoyl thioureas, and thiosemicarbazones. mdpi.comnih.gov

A diverse range of oxidants and catalytic systems can be employed to facilitate this transformation. Molecular iodine is a frequently used mediator for the oxidative dimerization of thioamides and the cyclization of amidines with isothiocyanates. mdpi.comrsc.org Other methods utilize hypervalent iodine reagents like PIFA, which promote intramolecular S-N bond formation in imidoyl thioureas under metal-free conditions, yielding products in as little as 5-15 minutes. mdpi.comorganic-chemistry.org Hydrogen peroxide (H₂O₂) has also been reported as a green oxidant for converting substituted thioureas into 1,2,4-thiadiazoles in ethanol, with water being the only byproduct. mdpi.com More recently, electro-oxidative methods have been developed, which provide an oxidant- and catalyst-free pathway for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas at room temperature. organic-chemistry.org Vanadium-dependent haloperoxidase enzymes have also been used as biocatalysts for the oxidative dimerization of thioamides, highlighting a novel green approach to this transformation. acs.org

Table 2: Examples of Oxidative Systems for 1,2,4-Thiadiazole Synthesis
PrecursorOxidant/CatalystKey FeaturesReference
ThioamidesI₂ / O₂ (air)Environmentally benign, water as solvent rsc.org
Imidoyl thioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)Metal-free, very short reaction times (5-15 min) organic-chemistry.org
Imidoyl thioureasElectro-oxidationCatalyst- and oxidant-free, room temperature organic-chemistry.org
Substituted thioureasHydrogen Peroxide (H₂O₂)Ethanol as green solvent, clean byproducts mdpi.com
2-Aminoheteroarenes + IsothiocyanatesIodine[3+2] oxidative cyclization rsc.org
ThioamidesVanadium Haloperoxidase / H₂O₂Biocatalytic, enzymatic halide recycling acs.org

Multicomponent Reaction Strategies for Substitutedorganic-chemistry.orgacs.orgisres.orgThiadiazoles

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. acs.org This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity. acs.org While the literature provides numerous examples of MCRs for other thiadiazole isomers like 1,3,4-thiadiazoles and 1,2,3-thiadiazoles, specific MCRs for the 1,2,4-thiadiazole core are also an active area of research. isres.orgnih.govmdpi.com

One notable strategy involves a one-pot synthesis of asymmetrically 3,5-disubstituted 1,2,4-thiadiazoles. This method employs aryl aldehydes, amidines, and elemental sulfur. acs.org Another approach describes the synthesis of 1,2,3-thiadiazole (B1210528) derivatives via a Ugi four-component reaction (U-4CR), which showcases the power of MCRs in constructing complex heterocyclic systems. mdpi.com Although this example pertains to the 1,2,3-isomer, the principles can inspire the development of novel MCRs for 1,2,4-thiadiazoles.

A copper-catalyzed three-component reaction has been developed for the synthesis of asymmetrical 3,5-disubstituted 1,2,4-thiadiazoles using benzamidine (B55565) hydrochloride, phenylacetic acid (as a carbon source), and sulfur. rsc.org This method highlights the use of transition metal catalysis to facilitate the assembly of the thiadiazole ring from simple precursors.

ReactantsCatalyst/MediatorProduct TypeReference
Aryl Aldehydes, Amidines, Elemental Sulfur-Asymmetrical 3,5-disubstituted-1,2,4-thiadiazoles acs.org
Benzamidine Hydrochloride, Phenylacetic Acid, SulfurCopperAsymmetrical 3,5-disubstituted 1,2,4-thiadiazoles rsc.org
Amine, Aldehyde, Isocyanide, Thiadiazole-5-methyl substituted 1,2,3-thiadiazole derivatives (Ugi-4CR) mdpi.com

Synthetic Routes Involving Nitrogen-Sulfur Bond Formation

The formation of the crucial nitrogen-sulfur (N-S) bond is a cornerstone of many synthetic routes to 1,2,4-thiadiazoles. These methods often involve the intramolecular cyclization of a precursor containing the necessary nitrogen and sulfur atoms, typically via an oxidative process. organic-chemistry.org

A prevalent method is the intramolecular oxidative S-N bond formation from imidoyl thioureas. This transformation can be mediated by various oxidizing agents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), providing a metal-free and efficient route to 3-substituted-5-arylamino-1,2,4-thiadiazoles with short reaction times and high yields. organic-chemistry.orgrsc.org An electro-oxidative approach has also been developed for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which operates under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org

Another significant strategy is the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates. This is followed by an in situ intramolecular dehydrogenative N-S bond formation of the thioacylamidine intermediate, yielding 3,5-bis(het)aryl/arylaminothiadiazoles without the need for a transition metal catalyst. organic-chemistry.orgacs.org Furthermore, molecular iodine (I₂) is an effective mediator for oxidative C-N and N-S bond formations, enabling the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates in water, presenting an environmentally benign option. organic-chemistry.orgrsc.org Sunlight-driven, reusable covalent organic framework-catalyzed oxidative construction of the N-S bond using oxygen as the terminal oxidant in water has also been reported, emphasizing a green chemistry approach. researchgate.net

PrecursorReagent/ConditionKey TransformationProduct
Imidoyl thioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)Intramolecular oxidative S-N bond formation3-Substituted-5-arylamino-1,2,4-thiadiazoles
Imidoyl thioureasElectro-oxidationIntramolecular dehydrogenative N-S bond formation3-Substituted 5-amino-1,2,4-thiadiazole derivatives
Amidines and Dithioesters/IsothiocyanatesBase (e.g., NaH) in DMFIntramolecular dehydrogenative N-S couplingUnsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles
IsothiocyanatesI₂ in waterOxidative C-N and N-S bond formation3-Substituted 5-amino-1,2,4-thiadiazoles
ThioamideCovalent Organic Framework / Sunlight / O₂Photocatalytic oxidative cyclization1,2,4-Thiadiazole

Specific Preparations of 5-Chloro-3-p-tolyl-organic-chemistry.orgacs.orgisres.orgthiadiazole and Related Structures

The synthesis of specifically substituted 1,2,4-thiadiazoles, including those bearing a chlorine atom, often requires tailored synthetic pathways. While a direct, documented synthesis for 5-Chloro-3-p-tolyl- organic-chemistry.orgacs.orgisres.orgthiadiazole is not detailed in the provided context, methods for analogous structures provide a clear blueprint for its potential preparation.

The synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles has been achieved through the oxidative cyclization of monoalkyl derivatives of dipotassium cyanodithioimidocarbonate using sulfuryl chloride. nih.gov This approach yields a 3-chloro-1,2,4-thiadiazole core, which could be adapted by starting with precursors that would lead to the desired p-tolyl group at the 3-position.

Another relevant synthesis involves the reaction of monosubstituted acetonitriles with disulfur dichloride to afford 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. These intermediates can then be converted into 4-substituted-3-chloro-1,2,5-thiadiazoles upon treatment with aqueous ammonia. mdpi.com Although this yields a different isomer, the strategy of using chlorinated building blocks is a common theme in the synthesis of chloro-substituted heterocycles.

For the synthesis of 3,5-disubstituted analogs, one common method is the oxidative dimerization of thioamides. acs.org To create an unsymmetrically substituted thiadiazole like 5-Chloro-3-p-tolyl- organic-chemistry.orgacs.orgisres.orgthiadiazole, a potential route could involve the reaction of p-tolylthioamide with a chlorinated cyclizing agent or the reaction of p-tolylamidine with a chlorinated precursor that can form the remainder of the thiadiazole ring. For instance, the reaction of N-(p-tolyl)benzamidine with a suitable sulfur- and chlorine-containing reagent could lead to the target molecule.

Starting MaterialsKey ReagentsProduct ClassReference
Dipotassium cyanodithioimidocarbonate, Alkyl bromidesSulfuryl chloride3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazoles nih.gov
Substituted AcetonitrilesDisulfur dichloride, Aqueous ammonia4-Substituted-3-chloro-1,2,5-thiadiazoles mdpi.com
ThioamidesVarious oxidizing agents (IBX, O₂, Oxone)Symmetrically 3,5-disubstituted-1,2,4-thiadiazoles acs.org
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineChloroacetyl chloride2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide mdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization Of 1 2 3 Thiadiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

For 5-Chloro-3-p-tolyl- guidechem.comnih.govchemicalbook.comthiadiazole, the ¹H-NMR spectrum is expected to be relatively simple and highly characteristic of the p-tolyl group. The four aromatic protons on the tolyl ring would appear as a distinct AA'BB' system, which often simplifies to two doublets. The two protons ortho to the thiadiazole ring are expected to resonate at a slightly downfield chemical shift compared to the two protons meta to it, due to the electronic influence of the heterocyclic system. A sharp singlet, integrating to three protons, would be observed in the aliphatic region, corresponding to the methyl (CH₃) group.

The ¹³C-NMR spectrum would provide evidence for all nine carbon atoms in the molecule. The p-tolyl group would show four distinct signals in the aromatic region: two for the protonated carbons, one for the carbon attached to the methyl group, and one quaternary carbon attached to the thiadiazole ring. The methyl carbon would appear as a signal in the upfield region. The 1,2,4-thiadiazole (B1232254) ring itself is expected to display two highly deshielded signals for its two carbon atoms (C3 and C5), with their exact chemical shifts influenced by the p-tolyl and chloro substituents, respectively. For comparison, the carbon atoms in 3,5-dichloro-1,2,4-thiadiazole are found at distinct positions in the spectrum, indicating the sensitivity of the carbon environment to substitution.

Table 1: Predicted NMR Spectroscopic Data for 5-Chloro-3-p-tolyl- guidechem.comnih.govchemicalbook.comthiadiazole

Predicted ¹H-NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Doublet2HAromatic protons (ortho to thiadiazole)
~7.2-7.4Doublet2HAromatic protons (meta to thiadiazole)
~2.4Singlet3HMethyl protons (-CH₃)
Predicted ¹³C-NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~170-180Thiadiazole C5-Cl
~165-175Thiadiazole C3-Aryl
~140-145Aromatic C-CH₃
~130-135Aromatic C-Thiadiazole
~129-130Aromatic CH (meta)
~127-128Aromatic CH (ortho)
~21Methyl C (-CH₃)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Chloro-3-p-tolyl- guidechem.comnih.govchemicalbook.comthiadiazole would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The fingerprint region would contain a series of sharp peaks corresponding to the C=C stretching of the p-tolyl ring and the C=N stretching vibrations of the thiadiazole ring, typically in the 1600-1450 cm⁻¹ range. The spectrum would also be expected to show bands for the C-S and C-Cl bonds at lower wavenumbers.

Table 2: Predicted IR Absorption Bands for 5-Chloro-3-p-tolyl- guidechem.comnih.govchemicalbook.comthiadiazole

Predicted IR Data
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000StretchingAromatic C-H
2980-2850StretchingAliphatic C-H (methyl)
1610-1580StretchingAromatic C=C
1550-1450StretchingThiadiazole C=N
850-810Bending (out-of-plane)p-disubstituted benzene C-H
800-600StretchingC-Cl

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₉H₇ClN₂S, the calculated exact mass would be approximately 210.0046 g/mol . HRMS would also reveal the characteristic isotopic pattern of a chlorine-containing compound, with the [M+2]⁺ peak having an intensity of about one-third that of the molecular ion peak [M]⁺.

Analysis of the fragmentation pattern in the mass spectrum gives insight into the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of a chlorine radical (Cl•), the loss of a nitrogen molecule (N₂), or cleavage of the bond between the p-tolyl group and the thiadiazole ring.

Elemental Analysis (CHN/CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen (and often sulfur) in a sample. This experimental data is then compared against the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of 5-Chloro-3-p-tolyl- guidechem.comnih.govchemicalbook.comthiadiazole (C₉H₇ClN₂S)

Calculated Elemental Percentages
ElementPercentage (%)
Carbon (C)51.31
Hydrogen (H)3.35
Chlorine (Cl)16.83
Nitrogen (N)13.30
Sulfur (S)15.22

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry

Should a suitable single crystal of the compound be grown, X-ray diffraction would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. For a planar heterocyclic system like this, the analysis would confirm the planarity of the thiadiazole ring and the relative orientation of the p-tolyl substituent. Furthermore, it would detail any intermolecular interactions, such as π–π stacking or C-H···N hydrogen bonds, which govern the crystal packing. Studies on similarly substituted thiadiazoles have often revealed nearly coplanar ring systems and significant intermolecular stacking interactions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the isolation of the target compound during synthesis and the assessment of its final purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress, allowing for the visualization of the consumption of starting materials and the formation of the product.

Column Chromatography: This technique would be employed for the purification of the crude product on a larger scale. The choice of solvent system (eluent) would be optimized to achieve efficient separation of 5-Chloro-3-p-tolyl- guidechem.comnih.govchemicalbook.comthiadiazole from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC provides a highly sensitive method for assessing the final purity of the compound. Using a suitable column and mobile phase, a sharp, single peak at a specific retention time would indicate a high degree of purity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) could also be used for purity analysis and to provide further mass spectral data.

Chemical Reactivity and Derivatization Strategies for The 1 2 3 Thiadiazole Framework

Nucleophilic Substitution Reactions on the Thiadiazole Ring System, particularly at the 5-position

The 1,2,4-thiadiazole (B1232254) ring is susceptible to nucleophilic attack, with the 5-position being the most reactive site for nucleophilic substitution. isres.org This heightened reactivity is attributed to the electron-withdrawing nature of the two nitrogen atoms in the ring, which lowers the electron density at the carbon atoms, particularly at the C5 position. nih.govmdpi.com The presence of a good leaving group, such as the chloro substituent in 5-Chloro-3-p-tolyl- isres.orgresearchgate.netsci-hub.sethiadiazole, further facilitates these reactions.

A variety of nucleophiles, including those based on nitrogen, sulfur, and oxygen, can displace the 5-chloro group. isres.org For instance, reactions with amines, thiols, and alkoxides proceed efficiently to yield a diverse range of 5-substituted-3-p-tolyl- isres.orgresearchgate.netsci-hub.sethiadiazoles. This reactivity is a cornerstone for the derivatization of the 1,2,4-thiadiazole scaffold, allowing for the introduction of various functional groups and the synthesis of new chemical entities. isres.org

Table 1: Examples of Nucleophilic Substitution Reactions at the 5-Position

NucleophileReagent ExampleProduct Type
AmineAniline5-Anilino-3-p-tolyl- isres.orgresearchgate.netsci-hub.sethiadiazole
ThiolThiophenol5-(Phenylthio)-3-p-tolyl- isres.orgresearchgate.netsci-hub.sethiadiazole
AlkoxideSodium methoxide5-Methoxy-3-p-tolyl- isres.orgresearchgate.netsci-hub.sethiadiazole
Piperazine (B1678402)N-methylpiperazine5-(4-Methylpiperazin-1-yl)-3-p-tolyl- isres.orgresearchgate.netsci-hub.sethiadiazole

Electrophilic Aromatic Substitution Limitations and Ring Stability Considerations

The 1,2,4-thiadiazole ring is generally resistant to electrophilic aromatic substitution reactions. isres.orgmdpi.com The electron-deficient nature of the ring, caused by the electronegativity of the nitrogen atoms, deactivates it towards attack by electrophiles. nih.gov Standard electrophilic reactions such as nitration, sulfonation, and Friedel-Crafts acylation are typically not feasible on the unsubstituted thiadiazole ring. nih.gov

Reactivity of Halogen Substituents, specifically the 5-Chloro Moiety

The 5-chloro substituent on the 3-p-tolyl- isres.orgresearchgate.netsci-hub.sethiadiazole ring is highly activated towards nucleophilic displacement. nih.gov As discussed in section 4.1, this reactivity is a key feature for the functionalization of this heterocyclic system. The ease of displacement of the chlorine atom by various nucleophiles makes 5-Chloro-3-p-tolyl- isres.orgresearchgate.netsci-hub.sethiadiazole a valuable intermediate in the synthesis of a wide array of derivatives. isres.org The reactivity of the 5-chloro group is significantly greater than that of a chloro group on a simple aromatic ring like benzene, due to the electronic effects of the thiadiazole ring.

Functionalization and Modification of the p-tolyl Substituent

The p-tolyl group at the 3-position of the thiadiazole ring offers another site for chemical modification, although it is generally less reactive than the 5-position of the thiadiazole ring. Standard aromatic substitution reactions can be performed on the p-tolyl ring, provided the conditions are compatible with the stability of the thiadiazole core.

For example, electrophilic substitution reactions on the p-tolyl ring are possible. The methyl group is an ortho-, para-directing group, and since the para position is occupied by the linkage to the thiadiazole ring, substitution would be expected to occur at the ortho position relative to the methyl group. However, the reaction conditions must be carefully chosen to avoid degradation of the thiadiazole ring.

Table 2: Potential Functionalization Reactions of the p-tolyl Substituent

Reaction TypeReagent ExamplePotential Product
NitrationHNO₃/H₂SO₄5-Chloro-3-(4-methyl-3-nitrophenyl)- isres.orgresearchgate.netsci-hub.sethiadiazole
HalogenationBr₂/FeBr₃5-Chloro-3-(3-bromo-4-methylphenyl)- isres.orgresearchgate.netsci-hub.sethiadiazole
Oxidation of methyl groupKMnO₄3-(5-Chloro- isres.orgresearchgate.netsci-hub.sethiadiazol-3-yl)benzoic acid

It is important to note that the electron-withdrawing character of the 1,2,4-thiadiazole ring can deactivate the p-tolyl ring towards electrophilic attack to some extent.

Ring-Opening and Rearrangement Reactions of the 1,2,4-Thiadiazole Core

While the 1,2,4-thiadiazole ring is relatively stable, it can undergo ring-opening and rearrangement reactions under specific conditions. clockss.org As mentioned earlier, strong bases can induce ring cleavage. mdpi.com Reductive cleavage can also lead to the opening of the ring.

Molecular rearrangements of substituted 1,2,4-thiadiazoles have been reported, often leading to the formation of other heterocyclic systems. clockss.org These rearrangements can be promoted by heat, light, or chemical reagents. For instance, the sulfurization of some 3-acylamino-1-oxa-2-azoles with Lawesson's reagent can lead to the formation of 1,2,4-thiadiazoles via a molecular rearrangement. clockss.org

Formation of Fused and Bicyclic Systems Involvingisres.orgresearchgate.netsci-hub.seThiadiazoles

The reactivity of 5-Chloro-3-p-tolyl- isres.orgresearchgate.netsci-hub.sethiadiazole can be exploited to construct fused and bicyclic heterocyclic systems. The 5-chloro group and a suitably functionalized substituent at the 3-position can participate in intramolecular cyclization reactions to form a new ring fused to the thiadiazole core.

For example, if the p-tolyl group at the 3-position is modified to contain a nucleophilic center ortho to the point of attachment to the thiadiazole ring, an intramolecular nucleophilic substitution of the 5-chloro group can lead to the formation of a fused system.

Furthermore, 1,2,4-thiadiazole derivatives can be used as building blocks in cycloaddition reactions to form more complex polycyclic structures. The synthesis of bicyclic systems containing a 1,2,4-triazole (B32235) ring fused to a thiadiazine ring has been reported, demonstrating the versatility of these heterocycles in constructing diverse molecular architectures. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 1,2,4 Thiadiazole Derivatives in Molecular Research

Impact of Substituent Nature and Position on Molecular Activity Profiles

The biological activity of 1,2,4-thiadiazole (B1232254) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. nih.gov The mesoionic character of thiadiazoles allows them to cross cellular membranes, a feature that can be modulated by the attached functional groups. nih.gov

Research on various 1,2,4-thiadiazole analogs has demonstrated that modifications at the C3 and C5 positions are particularly critical for determining the pharmacological profile. For instance, in a series of 1,2,3-thiadiazole (B1210528) analogs of combretastatin (B1194345) A-4, the placement of a 3,4,5-trimethoxyphenyl group was crucial for cytotoxic activity. nih.gov When this group was at the 4th position, significant activity was observed in multiple cell lines, whereas its placement at the 5th position resulted in a loss of cytotoxicity for most compounds. nih.gov

In the context of 5-Chloro-3-p-tolyl- nih.govekb.egnih.govthiadiazole, the substituents are a chlorine atom at the 5-position and a para-tolyl group at the 3-position. The chlorine atom, being an electron-withdrawing group, can significantly alter the electronic properties of the thiadiazole ring, potentially influencing its interaction with biological targets. The para-tolyl group, consisting of a phenyl ring substituted with a methyl group, introduces a bulky, hydrophobic element. The position of the methyl group on the phenyl ring is also a key determinant of activity.

The following table summarizes the impact of substituent variations on the activity of thiadiazole derivatives based on findings from related compounds.

Compound Series Substituent Modification Impact on Activity Reference
1,2,3-Thiadiazole analogs of Combretastatin A-4Position of 3,4,5-trimethoxyphenyl groupPlacement at 4th position showed higher cytotoxicity than at 5th position. nih.gov
5-Aryl-1,3,4-thiadiazolesExpansion with piperazine (B1678402) or piperidine (B6355638) ringsEnhanced antitumor activity, particularly with lipophilic substituents. nih.gov
1,3,4-Thiadiazole (B1197879) bis-sulfonamidesVariesShowed inhibition of several tumor cell lines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Thiadiazoles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or property descriptors of compounds with their biological activities. For thiadiazole derivatives, 3D-QSAR analyses have been employed to understand the structural requirements for various pharmacological effects, including anticancer activity. nih.gov

In a 3D-QSAR study on substituted 1,2,4-triazole (B32235) derivatives, which share structural similarities with 1,2,4-thiadiazoles, steric and electrostatic fields were identified as significant contributors to anticancer activity. nih.gov The model revealed that specific steric and electrostatic data points were crucial for the biological effect, providing a quantitative framework for designing more potent analogs. nih.gov Such models can predict the activity of new compounds and guide the synthesis of derivatives with optimized properties.

For 5-Chloro-3-p-tolyl- nih.govekb.egnih.govthiadiazole, a QSAR model would consider descriptors such as:

Steric parameters: The size and shape of the chloro and p-tolyl groups.

Electronic parameters: The electron-withdrawing nature of the chlorine and the electronic effect of the tolyl group.

Hydrophobic parameters: The lipophilicity contributed by the tolyl substituent.

These parameters would be correlated with a specific biological activity, such as cytotoxicity against a cancer cell line, to generate a predictive model.

Influence of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic properties of substituents on the thiadiazole ring play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the ring system, affecting its reactivity and interactions with biological macromolecules.

In a study of 1,2,4-thiadiazole-1,2,4-triazole derivatives, it was found that the presence of three electron-donating methoxy (B1213986) (-OCH3) groups on a phenyl ring resulted in excellent anticancer activity. nih.gov Conversely, the presence of a strong electron-withdrawing nitro (–NO2) group led to a significant decrease in activity. nih.gov This suggests that for that particular series, electron-donating properties were favorable for anticancer efficacy. nih.gov

The following table illustrates the influence of electronic properties of substituents on the activity of thiadiazole derivatives.

Compound Series Substituent Type Effect on Anticancer Activity Reference
1,2,4-Thiadiazole-1,2,4-triazolesElectron-donating (-OCH3)Increased activity nih.gov
1,2,4-Thiadiazole-1,2,4-triazolesElectron-withdrawing (-NO2)Decreased activity nih.gov
5-Phenyl-1,3,4-thiadiazole-2-aminesElectron-withdrawingPromoted activity nih.gov

Stereochemical and Conformational Effects on Molecular Recognition and Efficacy

While the 1,2,4-thiadiazole ring itself is planar and aromatic, the substituents attached to it can have specific stereochemical and conformational requirements for optimal interaction with a biological target. The three-dimensional arrangement of atoms in a molecule is crucial for molecular recognition by receptors and enzymes.

Pharmacophore Mapping for Key Molecular Features Essential for Activity

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for a series of thiadiazole derivatives identified several key features. nih.gov For instance, a model for thiadiazole derivatives targeting the c-Met receptor included eight hydrophobic areas, two hydrogen bond acceptor features, and one hydrogen bond donor feature. nih.gov The hydrophobic areas were associated with terminal phenyl and dichlorophenyl moieties, highlighting the importance of lipophilic interactions for binding. nih.gov

For 5-Chloro-3-p-tolyl- nih.govekb.egnih.govthiadiazole, a hypothetical pharmacophore model would likely include:

A hydrophobic feature corresponding to the p-tolyl group.

A potential hydrogen bond acceptor feature associated with the nitrogen atoms in the thiadiazole ring.

An aromatic ring feature from the tolyl substituent.

Specific SAR Insights for Chlorinated and Tolyl-Substituted Thiadiazole Cores

While direct SAR studies on 5-Chloro-3-p-tolyl- nih.govekb.egnih.govthiadiazole are limited, insights can be gleaned from studies on related chlorinated and tolyl-substituted thiadiazoles.

Research on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives has shown that this core structure can serve as a scaffold for potent anticancer agents. ekb.egbohrium.com The presence of the chlorophenyl group was a common feature in a series of compounds with significant cytotoxic activity. nih.govresearchgate.net Further modifications to this scaffold, such as the addition of a p-tolyl sulfonamide moiety, have been shown to enhance cytotoxic activity. ekb.egbohrium.com

In another study on 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amines, the presence of the tolyl group was part of a structure that demonstrated high inhibitory activity against breast cancer cells, superior to the reference drug cisplatin. nih.gov This suggests that the tolyl group can be a favorable substituent for anticancer activity in certain thiadiazole scaffolds.

Advanced Research Applications Of 1 2 3 Thiadiazole Scaffolds Excluding Prohibited Elements

Applications in Materials Science and Engineering

The inherent aromaticity and electron-deficient nature of the ekb.egmdpi.commdpi.comthiadiazole ring make it a valuable component in the design of novel materials with tailored electronic and photophysical properties. isres.org

Thiadiazole derivatives are being explored for their potential in organic electronic devices. Their electron-withdrawing characteristics can be beneficial for creating materials with good electron-transporting capabilities, which is a crucial aspect for the performance of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). researchgate.net For instance, the incorporation of thiadiazole moieties into polymer backbones or as pendant groups can influence the material's charge transport properties and energy levels, leading to improved device efficiency and stability. Research into related heterocyclic compounds has demonstrated that structural modifications can significantly impact the performance of such devices. researchgate.net

Certain derivatives of the broader thiadiazole class have shown promise as fluorescent materials. mdpi.com The rigid structure of the thiadiazole ring, combined with appropriate functionalization, can lead to compounds with high quantum yields and photostability, making them suitable for applications as fluorescent dyes and molecular probes. mdpi.com These materials can be designed to exhibit specific fluorescence properties that are sensitive to their local environment, allowing for their use in cellular imaging and as sensors for various analytes. The ability to tune the emission wavelengths through chemical modification is a key advantage in developing probes for multiplexed imaging. mdpi.com

The thermal stability and chromophoric nature of some thiadiazole derivatives make them candidates for inclusion in polymers and resins. They can be utilized as pigments, imparting specific colors to materials. Furthermore, the presence of sulfur and nitrogen in the thiadiazole ring can contribute to flame retardant properties. When incorporated into polymers, these heterocycles can disrupt the combustion cycle by releasing non-flammable gases upon heating, thus reducing the material's flammability.

The development of organic materials for spintronics and charge transfer complexes is an emerging area of research. The electronic properties of the ekb.egmdpi.commdpi.comthiadiazole core can be modulated through substitution to facilitate the formation of stable charge-transfer complexes. These complexes, where electron donor and acceptor molecules interact, are fundamental to the design of materials with interesting magnetic and conductive properties, which are essential for spintronic applications.

Role in Agrochemical Research and Development

Thiadiazole derivatives have been extensively investigated for their biological activities, leading to their use in the development of new agrochemicals. isres.org

A significant body of research highlights the potential of thiadiazole-containing compounds as herbicides and fungicides. isres.org The mode of action often involves the inhibition of essential enzymes in weeds or fungi, leading to their growth inhibition or death. For example, certain 1,3,4-oxadiazole (B1194373) derivatives, structurally related to thiadiazoles, have demonstrated potent herbicidal activity against various weeds with good crop safety. researchgate.net Similarly, various thiadiazole derivatives have been synthesized and tested, showing promising fungicidal activity against a range of plant pathogens. urfu.ruhilarispublisher.com The development of new fungicides based on the 1,2,3-thiadiazole (B1210528) scaffold has shown efficacy against pathogens like B. cinerea and R. solani. urfu.rumdpi.com

Compound Class Application Key Findings References
1,3,4-Oxadiazole DerivativesHerbicidal ActivityModerate to high activity against tested weeds with crop safety. researchgate.net
1,2,3-Thiadiazole DerivativesFungicidal ActivityModerate antifungal activity against B. cinerea, R. solani, and S. sclerotiorum. urfu.rumdpi.com
Substituted 1,3,4-ThiadiazolesFungicidal ActivityAntifungal activity against various plant pathogens. hilarispublisher.com

Plant Growth Regulation Studies

The 1,2,4-thiadiazole (B1232254) core is a recognized scaffold in agrochemicals; however, no specific studies detailing the use of 5-Chloro-3-p-tolyl- nih.govekb.egmdpi.comthiadiazole as a plant growth regulator have been identified. Research in this area tends to focus on other heterocyclic compounds, such as triazoles, which are known to influence plant hormonal balance and growth pathways. mdpi.com While some 1,3,4-thiadiazole (B1197879) derivatives have been investigated for their effects on plant physiology, such as regulating responses to viral infections by enhancing photosynthesis, this research does not extend to the specific 1,2,4-thiadiazole compound . nih.govresearchgate.net One study on a different compound, 1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane, noted significant impacts on wheat seedling growth, including inhibition of seed germination at certain concentrations. researchgate.net However, this provides no direct insight into the activity of 5-Chloro-3-p-tolyl- nih.govekb.egmdpi.comthiadiazole.

Corrosion Inhibition Mechanisms and Industrial Applications

The thiadiazole ring, rich in sulfur and nitrogen heteroatoms, is a common feature in many effective corrosion inhibitors. These compounds typically function by adsorbing onto a metal's surface, forming a protective film that shields it from corrosive media. This adsorption can be a physical or chemical process, effectively blocking anodic and cathodic reactions. researchgate.netmocedes.org Numerous studies have demonstrated the efficacy of various thiadiazole derivatives in protecting metals like mild steel and aluminum in acidic environments. mocedes.orgmdpi.com However, specific research quantifying the corrosion inhibition efficiency or mechanism of 5-Chloro-3-p-tolyl- nih.govekb.egmdpi.comthiadiazole is not present in the available literature.

While the general class of thiadiazoles is known for its potential in creating protective formulations for metals, no data exists for formulations specifically incorporating 5-Chloro-3-p-tolyl- nih.govekb.egmdpi.comthiadiazole. Research on related compounds shows that inhibition efficiency is highly dependent on the specific molecular structure, the metal substrate, and the nature of the harsh environment (e.g., acid concentration, temperature). rsc.org For instance, N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea was found to have an inhibition efficiency of 93.9% for mild steel in 1 M HCl at a specific concentration and temperature. mocedes.org Without empirical data, the performance of 5-Chloro-3-p-tolyl- nih.govekb.egmdpi.comthiadiazole in similar applications cannot be determined.

The development of "green" or environmentally sustainable corrosion inhibitors is a key area of modern research, driven by the need to replace toxic traditional inhibitors. Organic compounds like thiadiazoles are often considered for this purpose due to their potential for lower toxicity and biodegradability. mdpi.com The molecular design of these inhibitors focuses on maximizing protective efficiency while minimizing environmental impact. However, the specific synthesis and evaluation of 5-Chloro-3-p-tolyl- nih.govekb.egmdpi.comthiadiazole as a sustainable corrosion inhibitor have not been reported.

Utility as Molecular Scaffolds in Bioactive Molecule Design for In Vitro Studies

The 1,2,4-thiadiazole ring is a valuable pharmacophore in medicinal chemistry due to its structural properties and ability to engage in various biological interactions. nih.gov It serves as a versatile scaffold for designing molecules that can target specific biological pathways for therapeutic purposes.

The 1,2,4-thiadiazole nucleus has been incorporated into molecules designed as enzyme inhibitors and receptor antagonists. For example, derivatives of this scaffold have been investigated as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. mdpi.com In other research, N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives were developed as novel androgen receptor antagonists, highlighting the scaffold's utility in targeting hormone receptors. rsc.org A study on a closely related structure, 5-(4-Chlorophenyl)-1,3,4-thiadiazole, showed that elaboration with a p-tolyl sulfonamide moiety led to a compound that could inhibit carbonic anhydrase isoforms. ekb.eg Despite these examples demonstrating the potential of the thiadiazole core, no studies have specifically reported on 5-Chloro-3-p-tolyl- nih.govekb.egmdpi.comthiadiazole as an enzyme inhibitor or receptor antagonist.

Thiadiazole derivatives are widely recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.gov The 1,2,4-thiadiazole ring is considered a significant subclass for developing new therapeutic agents. mdpi.com Researchers have synthesized and tested numerous compounds built upon this scaffold against various human cancer cell lines and pathogens. mdpi.com For instance, combining the 1,3,4-thiadiazole scaffold with a p-tolyl group (in a different molecular arrangement) has been explored in the context of creating cytotoxic agents. ekb.eg However, the specific compound 5-Chloro-3-p-tolyl- nih.govekb.egmdpi.comthiadiazole has not been singled out or evaluated in these broad screening studies, and thus its potential as a general bioactive scaffold remains undocumented.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3-p-tolyl-[1,2,4]thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 1,2,4-thiadiazoles typically involves cyclization strategies. For example, thionyl chloride reacts with substituted o-phenylenediamines in acidic (e.g., H₂SO₄) or basic (e.g., pyridine) media to form the thiadiazole core . For 5-Chloro-3-p-tolyl derivatives, nucleophilic substitution or cross-coupling reactions with p-tolyl groups may be employed. Reaction media (acidic vs. basic) significantly impact regioselectivity and yield, as demonstrated in analogous syntheses of halogenated thiadiazoles .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-S bonds. For example, DFT calculations (B3LYP/6-311G(d,p)) validated experimental IR and NMR data for structurally similar triazole-thiadiazole hybrids, ensuring accurate structural assignments . Mass spectrometry further confirms molecular weight and fragmentation patterns .

Q. How can researchers address solubility challenges during biological testing of this compound?

  • Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO) or formulation with cyclodextrins. Preclinical studies on thiadiazole derivatives often employ in vitro assays with ≤1% DMSO to maintain cell viability. For in vivo applications, nanoencapsulation or pro-drug strategies improve bioavailability .

Advanced Research Questions

Q. What strategies enable functionalization of the 1,2,4-thiadiazole core to enhance pharmacological activity?

  • Methodological Answer : Cross-coupling reactions (e.g., Suzuki or Sonogashira) at the 3- and 5-positions allow modular functionalization. For instance, alkynyl-linked hybrids of 1,2,4-thiadiazole and erlotinib demonstrated antiproliferative effects against cancer cell lines via synergistic mechanisms . Halogenation (e.g., iodine at C3/C5) enhances electrophilicity for further substitutions .

Q. How do computational methods like DFT aid in predicting the reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates molecular geometry, frontier orbitals (HOMO-LUMO), and vibrational frequencies. For example, DFT studies on 4-(p-tolyl)-thiadiazole derivatives revealed torsional flexibility and electronic properties that correlate with experimental NMR/IR data, guiding synthetic optimization . Molecular docking can further predict binding affinities to biological targets .

Q. What experimental evidence supports the antiproliferative mechanisms of thiadiazole derivatives?

  • Methodological Answer : In vitro assays on 1,2,4-thiadiazole hybrids show dose-dependent cytotoxicity via apoptosis induction and cell cycle arrest. For example, 3,5-diiodo-1,2,4-thiadiazole inhibited A431 and PC-3 cancer cell proliferation by targeting tubulin polymerization or kinase pathways . Mechanistic studies often combine flow cytometry, Western blotting, and transcriptomic profiling .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Rigorous dose-response curves and standardized protocols (e.g., MTT assays) improve reproducibility. Meta-analyses of halogenated thiadiazoles suggest substituent electronegativity and steric effects critically influence activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.